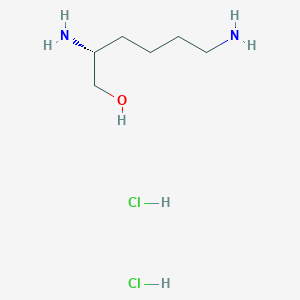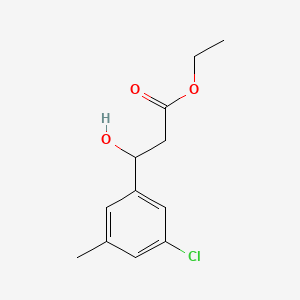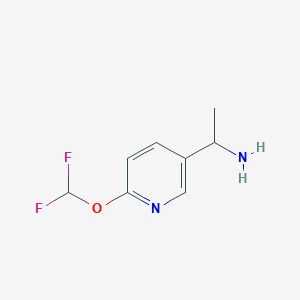
2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the imidazole ring and subsequent functionalization.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include the corresponding aldehyde or carboxylic acid.
- Reduction products include the hydrogenated derivative.
- Substitution products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
科学研究应用
2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
- 2-(3-Bromo-4-chlorophenyl)imidazole-5-methanol
- 2-(3-Bromo-4-methylphenyl)imidazole-5-methanol
- 2-(3-Bromo-4-nitrophenyl)imidazole-5-methanol
Comparison:
- Uniqueness: The presence of a fluorine atom in 2-(3-Bromo-4-fluorophenyl)imidazole-5-methanol distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity.
- Chemical Properties: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a potentially more effective drug candidate.
- Biological Activity: The specific substitution pattern on the phenyl ring can affect the compound’s biological activity, with the fluorine atom potentially enhancing its antimicrobial or anticancer properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H8BrFN2O |
|---|---|
分子量 |
271.09 g/mol |
IUPAC 名称 |
[2-(3-bromo-4-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-3-6(1-2-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI 键 |
UAKVPSJOIHKLBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
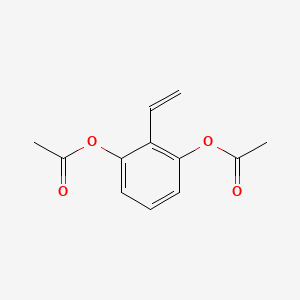
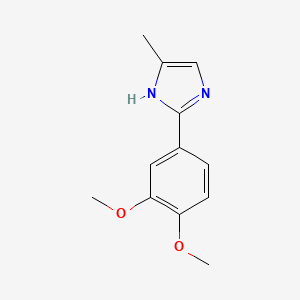

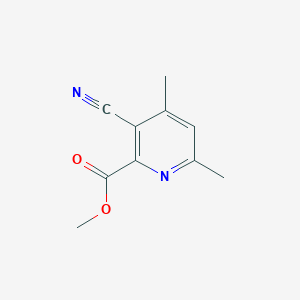
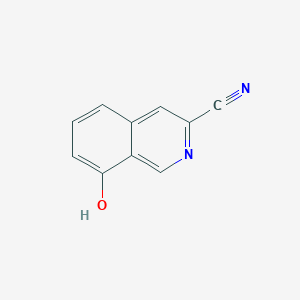
![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)

![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
